4-(Methylthio)phenylzinc iodide

Description

BenchChem offers high-quality 4-(Methylthio)phenylzinc iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylthio)phenylzinc iodide including the price, delivery time, and more detailed information at info@benchchem.com.

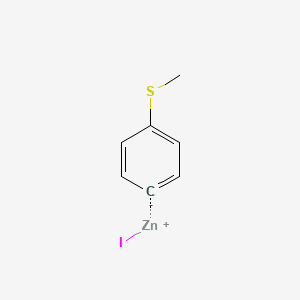

Structure

3D Structure of Parent

Properties

IUPAC Name |

iodozinc(1+);methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7S.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLXURHFHNFSCY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=[C-]C=C1.[Zn+]I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ISZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 4-(Methylthio)phenylzinc Iodide

Part 1: Executive Summary & Chemical Identity

4-(Methylthio)phenylzinc iodide is a specialized organozinc reagent belonging to the class of arylzinc halides. Unlike hard nucleophiles (Grignard or organolithium reagents), this compound exhibits a "soft" nucleophilic character, allowing it to tolerate sensitive functional groups (esters, nitriles, ketones) while remaining highly reactive toward transition-metal-catalyzed cross-coupling reactions.

Its defining structural feature is the para-methylthio group (

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | [4-(Methylsulfanyl)phenyl]iodozinc |

| CAS Number | 307496-24-8 |

| Molecular Formula | |

| Molecular Weight | 315.48 g/mol |

| Appearance | Clear to slightly yellow/grey solution (in THF) |

| Concentration | Typically 0.5 M in Tetrahydrofuran (THF) |

| Density | ~0.997 g/mL (at 25 °C) |

| Solubility | Soluble in THF, Diglyme; reacts violently with water |

| Stability | Stable for weeks at 0–5 °C under Argon/Nitrogen |

Part 2: Synthesis & Preparation Protocols[3]

The Mechanistic Logic: Why Zinc?

The preparation of 4-(methylthio)phenylzinc iodide relies on the oxidative insertion of zinc metal into the carbon-iodine bond.

-

Challenge: Pure zinc dust has a passivated oxide layer (

), making direct insertion sluggish. -

Solution (The Knochel Method): The addition of Lithium Chloride (

) is critical.[1]

Diagram 1: Synthesis Pathway (Knochel Modification)

Figure 1: The LiCl-mediated direct insertion mechanism allows for mild preparation of the reagent.

Experimental Protocol: Preparation of 0.5 M Solution

Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen).

-

Activation: In a flame-dried Schlenk flask, suspend Zinc dust (1.5 equiv) and anhydrous

(1.5 equiv) in anhydrous THF. -

Drying: Heat the mixture to 70°C under vacuum for 10 minutes to remove trace water/gases, then cool to room temperature and backfill with Argon.

-

Activation (Chemical): Add 5 mol% trimethylsilyl chloride (TMSCl) and stir for 10 minutes to etch the zinc surface.

-

Insertion: Add 4-iodothioanisole (1.0 equiv) dropwise as a solution in THF.

-

Reaction: Stir at 25–40°C. Monitor by GC-MS (quenching an aliquot with water to check for the disappearance of Ar-I and formation of Ar-H).

-

Filtration: Once conversion >98%, stop stirring. Allow excess zinc to settle. Cannulate the supernatant through a glass frit into a clean, dry Schlenk flask.

Part 3: Chemical Reactivity & Applications[4][5][6][7]

The primary utility of 4-(methylthio)phenylzinc iodide is as a nucleophile in Negishi Cross-Coupling .

Negishi Cross-Coupling

This reagent couples efficiently with aryl, heteroaryl, and vinyl halides (Cl, Br, I) or triflates.

-

Catalyst System:

or -

Thioether Tolerance: Unlike organolithiums, the zinc reagent does not attack the thioether linkage. However, the sulfur atom can potentially coordinate to Pd/Ni catalysts, occasionally requiring higher catalyst loading (2-5 mol%).

Diagram 2: Negishi Catalytic Cycle

Figure 2: The catalytic cycle involves oxidative addition of the electrophile, transmetallation with the zinc reagent, and reductive elimination.

Electrophile Trapping (Non-Catalytic)

-

Acylation: Reacts with acid chlorides to form ketones (chalcones).

-

Allylation: Reacts with allylic halides (often requiring Cu(I) catalysis).

-

Aldehyde Addition: Can add to aldehydes in the presence of Lewis acids (e.g.,

) to form secondary alcohols.

Part 4: Handling, Stability & Safety

Safety Profile

-

Hazard Class: Water-reactive, Flammable Liquid.

-

H-Codes: H261 (In contact with water releases flammable gases), H225 (Highly flammable liquid).

-

PPE: Flame-resistant lab coat, nitrile gloves (double gloved), safety glasses. Work must be done in a fume hood or glovebox.

Titration Protocol (Self-Validating System)

Before using the reagent in critical steps, determine the exact concentration using Iodine Titration .

-

Weigh accurately ~250 mg of Iodine (

) into a dry flask. -

Dissolve in 5 mL dry THF.

-

Add the zinc reagent dropwise via syringe until the dark brown iodine color persists (endpoint is the disappearance of brown if adding Zn to I2, or appearance if adding I2 to Zn—Standard method: Add Zn reagent to a known amount of I2 until the brown color just disappears, indicating consumption of I2).

-

Correction: The standard method is actually adding the Zinc reagent to the Iodine solution . The endpoint is the transition from Brown

Clear/Yellow .

-

-

Calculation:

Part 5: References

-

Knochel, P. et al. (2006).[2] "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides." Angewandte Chemie International Edition. Link

-

Negishi, E. (2003). "Novel and Selective Cross-Coupling Reactions." Handbook of Organopalladium Chemistry for Organic Synthesis. Link

-

Thermo Scientific. (n.d.).[3] "4-(Methylthio)phenylzinc iodide, 0.5M in THF Product Specification." Alfa Aesar / Thermo Fisher Scientific. Link

-

Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie. Link (Foundational work on LiCl solubilization mechanism).

Sources

- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 3. 4-(Methylthio)phenylzinc iodide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles, Thermo Scientific 50 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

Technical Whitepaper: 4-(Methylthio)phenylzinc Iodide in Advanced Cross-Coupling Methodologies

Executive Summary

4-(Methylthio)phenylzinc iodide is a highly specialized organometallic reagent utilized extensively in late-stage functionalization and complex molecule synthesis. As an arylzinc halide, it serves as a premier nucleophile in palladium- and nickel-catalyzed Negishi cross-coupling reactions[1]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, mechanistic behavior, and step-by-step experimental protocols, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

Accurate identification and handling of 4-(Methylthio)phenylzinc iodide are critical due to its inherent reactivity. The compound is predominantly synthesized via the direct insertion of activated zinc into 4-iodo-thioanisole or through transmetalation from the corresponding Grignard reagent[1]. It is commercially available and typically handled as a 0.5 M solution in anhydrous tetrahydrofuran (THF) to maintain stability[2].

Quantitative Physicochemical Data

Table 1: Physicochemical Properties of 4-(Methylthio)phenylzinc iodide

| Property | Specification |

| Chemical Name | 4-(Methylthio)phenylzinc iodide |

| CAS Registry Number | 307496-24-8[2][3] |

| Molecular Weight | 315.48 g/mol [2] |

| Molecular Formula | C7H7ISZn[2][4] |

| MDL Number | MFCD01863641[2][4] |

| Physical Form | Liquid (typically 0.5 M solution in THF)[2] |

| Sensitivity | Air and moisture sensitive; requires inert atmosphere[2] |

Structural Advantages

-

Zinc-Iodide Bond: The highly covalent nature of the carbon-zinc bond renders arylzinc iodides significantly less basic than their organolithium or organomagnesium counterparts. This attenuated basicity translates to exceptional functional group tolerance, allowing the coupling of substrates containing esters, ketones, and nitriles without unwanted nucleophilic attack[1].

-

Methylthio (-SMe) Handle: The thioether moiety is stable under standard Negishi conditions. However, post-coupling, it can be activated for orthogonal cross-coupling or oxidized to modulate the pharmacokinetic properties of a drug candidate.

Mechanistic Role in Palladium-Catalyzed Negishi Coupling

The Negishi cross-coupling reaction is a powerful method for C-C bond formation. The catalytic cycle involving 4-(Methylthio)phenylzinc iodide proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination[5].

Causality of Transmetalation: The rate-determining step in many cross-couplings is transmetalation. Arylzinc iodides excel here because the empty p-orbital on the zinc atom coordinates with the halide on the Pd(II) intermediate. This pre-coordination facilitates a rapid, concerted transfer of the 4-(methylthio)phenyl group to the palladium center, bypassing the sluggish kinetics often observed with boronic acids in the absence of strong bases.

Negishi cross-coupling catalytic cycle utilizing 4-(Methylthio)phenylzinc iodide.

Experimental Methodology: Handling and Coupling Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Organozinc reagents are highly sensitive to moisture and oxygen, which can lead to protode-zincation or oxidation[2].

Step 1: Reagent Verification and Titration

-

Causality: Over time, THF solutions of organozinc reagents can degrade, altering their active molarity. Using an inaccurate stoichiometry leads to incomplete conversion or excessive homocoupling.

-

Protocol:

-

Under an argon atmosphere, withdraw a 1.0 mL aliquot of the 0.5 M 4-(Methylthio)phenylzinc iodide solution.

-

Titrate against a standardized solution of iodine (I₂) in anhydrous THF until a faint brown color persists. Alternatively, use 4-bromobenzophenone as a colorimetric indicator.

-

Calculate the exact active molarity before proceeding to ensure a precise 1.2 stoichiometric equivalent is used.

-

Step 2: Catalyst Activation and Oxidative Addition

-

Causality: The Negishi coupling requires a Pd(0) active species. Precatalysts must be reduced in situ, and the electrophile must undergo oxidative addition before the zinc reagent is introduced in bulk to prevent catalyst poisoning or transmetalation-induced homocoupling.

-

Protocol:

-

Flame-dry a Schlenk flask and backfill with argon three times.

-

Add the aryl halide electrophile (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and SPhos ligand (0.05 mmol, 5 mol%).

-

Inject 5.0 mL of anhydrous THF. Stir at room temperature for 15 minutes to generate the active Ar-Pd(II)-X complex.

-

Step 3: Transmetalation and Coupling

-

Causality: Controlled, dropwise addition of the zinc reagent prevents thermal spikes and localized high concentrations, which favor the formation of the 4,4'-bis(methylthio)biphenyl homocoupled byproduct.

-

Protocol:

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add the titrated 4-(Methylthio)phenylzinc iodide (1.2 mmol, 1.2 equiv) dropwise via a syringe pump over 10 minutes.

-

Remove the ice bath and heat the reaction to 60°C for 4-6 hours. Monitor completion via TLC or LC-MS.

-

Step 4: Quenching and Zinc Salt Sequestration

-

Causality: Zinc halides (ZnI₂, ZnCl₂) generated during the reaction form intractable, gelatinous emulsions during standard aqueous extractions, severely impacting isolated yields.

-

Protocol:

-

Cool the reaction to room temperature and quench with 10 mL of saturated aqueous NH₄Cl.

-

Add 10 mL of a 10% w/v aqueous solution of sodium potassium tartrate (Rochelle's salt). Stir vigorously for 30 minutes. Rochelle's salt chelates the zinc ions, breaking the emulsion.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Orthogonal Reactivity in Drug Discovery

In medicinal chemistry, the strategic installation of the 4-(methylthio)phenyl group enables late-stage diversification. Once the primary Negishi coupling is complete, the resulting thioether can be utilized in a Liebeskind-Srogl cross-coupling. This allows the -SMe group to act as a pseudo-halide, coupling with boronic acids under copper-mediated, palladium-catalyzed conditions. This orthogonality is highly prized for building complex polyaromatic scaffolds without requiring multiple halogenated precursors.

Orthogonal reactivity: Negishi coupling followed by Liebeskind-Srogl cross-coupling.

References

-

Fisher Scientific. "4-(Methylthio)phenylzinc iodide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles."[Link]

-

Pierigé, M., et al. "Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones." ResearchGate.[Link]

-

Rejc, L., et al. "Negishi coupling reactions with [11C]CH3I: a versatile method for efficient 11C–C bond formation." Chemical Communications.[Link]

-

Wimmer, L., et al. "Synthesis and Modification of Heterocycles by Metal-Catalyzed Cross-coupling Reactions." National Academic Digital Library of Ethiopia.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(Methylthio)phenylzinc iodide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles, Thermo Scientific 50 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4-(METHYLTHIO)PHENYLZINC IODIDE | 307496-24-8 [chemicalbook.com]

- 5. Negishi coupling reactions with [ 11 C]CH 3 I: a versatile method for efficient 11 C–C bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01540F [pubs.rsc.org]

The Electronic Effects of the Methylthio (-SMe) Group on Organozinc Reactivity: A Comprehensive Technical Guide

Executive Summary

In the landscape of transition-metal-catalyzed cross-coupling, the reliance on traditional halogenated electrophiles (Cl, Br, I) often presents challenges regarding substrate stability, functional group tolerance, and late-stage derivatization. The methylthio (-SMe) group has emerged as a highly versatile, stable pseudo-halide. When paired with the intrinsic nucleophilicity and functional group tolerance of organozinc reagents, the -SMe group enables highly efficient C-C bond formations[1].

This technical whitepaper deconstructs the electronic and steric causality behind C-SMe bond activation, detailing how the dual nature of the methylthio group drives oxidative addition and transmetalation in modern Liebeskind-Srogl and Negishi-type cross-coupling paradigms.

Electronic and Steric Profiling of the Methylthio Group

The reactivity of the -SMe group is not merely a function of bond dissociation energy; it is dictated by a sophisticated interplay of electronic effects that prime the C(sp2)-S bond for transition metal insertion[2].

-

Inductive Withdrawal (-I Effect): The electronegativity of the sulfur atom polarizes the C-S bond. In the context of electron-deficient N-heterocycles (e.g., pyrimidines, triazines, benzothiazoles), this inductive withdrawal lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, rendering the ipso-carbon highly susceptible to oxidative addition by electron-rich, low-valent metals like Ni(0) and Pd(0)[1].

-

Resonance Donation (+M Effect): While sulfur possesses lone pairs capable of donating electron density into an aromatic system, this +M effect is largely overridden by the inherent π-deficiency of the attached N-heterocycles. The net result is a highly polarized, activated C-S bond[2].

-

The Directing Group Effect (Kinetic Accelerator): The most critical feature of the -SMe group is its ability to act as a directing ligand. The unshared electron pairs on the sulfur atom pre-coordinate with the transition metal catalyst. This pre-coordination drastically lowers the activation energy barrier for C-S bond cleavage via proximity effects, enabling reactions to proceed smoothly at ambient temperatures[3].

Electronic and steric pathways enabling C-SMe oxidative addition.

Mechanistic Causality: C-SMe Activation and Transmetalation

The cross-coupling of thioethers with organozinc reagents represents a significant evolution of the traditional Liebeskind-Srogl reaction. While early Liebeskind-Srogl protocols required stoichiometric copper(I) carboxylates to facilitate transmetalation with boronic acids, the use of organozinc reagents bypasses this requirement entirely[1].

The catalytic cycle is driven by the thiophilicity of zinc. Following the oxidative addition of the Ni(0) or Pd(0) catalyst into the C-SMe bond, the organozinc reagent (RZnX) undergoes rapid transmetalation. The formation of a stable zinc-methylthiolate byproduct (ZnX(SMe)) provides the thermodynamic and enthalpic driving force to push the equilibrium toward the diorganometal intermediate, which subsequently undergoes reductive elimination to forge the target C-C bond[1].

Catalytic cycle of C-SMe activation and organozinc transmetalation.

Empirical Benchmarks: Substrate Scope and Yields

The functional group tolerance of organozinc reagents, combined with the chemical stability of the -SMe group, allows for the coupling of highly functionalized substrates without the need for protecting group chemistry. The data below summarizes the coupling efficiencies of various methylthio-substituted N-heterocycles and alkynes with functionalized organozinc reagents[1],[4].

| Electrophile | Organozinc Reagent | Catalyst System | Temp / Time | Yield (%) |

| 2-(Methylthio)benzothiazole | 4-(Me₂N)C₆H₄ZnI | Ni(acac)₂ / DPE-Phos | 25 °C / 5 h | 85% |

| 2,4-Dimethoxy-6-(methylthio)-1,3,5-triazine | 4-(EtO₂C)C₆H₄ZnI | Pd(OAc)₂ / S-Phos | 25 °C / 3 h | 86% |

| 4-Methyl-2-(methylthio)pyrimidine | 4-(EtO₂C)C₆H₄ZnI | Pd(OAc)₂ / S-Phos | 25 °C / 5 h | 91% |

| [(Methylthio)ethynyl]benzene | 4-MeOC₆H₄ZnI | Pd(OAc)₂ / DPE-Phos | 25 °C / 2 h | 91% |

Self-Validating Experimental Protocol: Ni-Catalyzed Cross-Coupling

As a Senior Application Scientist, I emphasize protocols that provide real-time visual feedback and mechanistic robustness. The following is a validated, scalable procedure for the coupling of 2-(methylthio)benzothiazole with 4-(N,N-dimethylamino)phenylzinc iodide on a 20 mmol scale[1].

Catalyst & Ligand Selection Logic:

-

Catalyst: Ni(acac)₂ (2.5 mol%). Nickel is chosen over Palladium for specific N-heterocycles due to its smaller atomic radius and higher propensity to undergo oxidative addition into the relatively strong C-S bond[1].

-

Ligand: DPE-Phos (5.0 mol%). The wide bite angle (104°) of this bidentate ether-linked phosphine forces the Ni(II) intermediate into a geometry that accelerates reductive elimination while suppressing off-target β-hydride elimination[4].

Step-by-Step Workflow:

-

System Preparation: Flame-dry a Schlenk flask under argon. Add Ni(acac)₂ (128 mg, 0.50 mmol) and DPE-Phos (538 mg, 1.0 mmol).

-

Causality: Establishing an anhydrous, oxygen-free environment is critical as the Ni(0) species (generated in situ) is highly susceptible to aerobic oxidation.

-

-

Electrophile Addition: Introduce 2-(methylthio)benzothiazole (3.62 g, 20 mmol) dissolved in 10 mL of anhydrous THF.

-

Organozinc Introduction & In Situ Reduction: Slowly add a THF solution of 4-(N,N-dimethylamino)phenylzinc iodide (30 mmol, 1.5 equiv) at 25 °C[1].

-

Self-Validation Point: The initial pale green solution of Ni(acac)₂ will rapidly transition to a deep red/brown. This color shift confirms the reduction of Ni(II) to the active Ni(0) species by the organozinc reagent, followed by immediate oxidative addition into the C-SMe bond.

-

-

Reaction Maturation: Stir the mixture at 25 °C for 5 hours.

-

Causality: Ambient temperature is sufficient because the -SMe directing effect kinetically accelerates the oxidative addition step, bypassing the need for thermal forcing[1].

-

-

Quenching & Isolation: Quench with saturated aqueous NH₄Cl (50 mL). The zinc-thiolate salts will partition into the aqueous layer. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography to yield the target product[1].

Advanced Modalities: Reductive Cross-Electrophile Alkylation

Recent advancements have pushed the boundaries of -SMe reactivity into the realm of reductive cross-electrophile coupling. It has been demonstrated that C(sp2)-SMe bonds in heterocycles can be directly alkylated with unactivated alkyl bromides using a Ni catalyst and metallic Zinc as a terminal reductant[5].

In these advanced systems, the Zn dust not only reduces the Ni precatalyst but also generates transient organozinc intermediates in situ. This showcases the multifaceted role of zinc in overcoming the thermodynamic sink of the cleaved methylthio group, allowing for the orthogonal functionalization of complex drug-like scaffolds[6].

References

- Source: Thieme Connect (Synthesis 2010)

- Source: Thieme Connect (Synthesis 2010)

- Source: ACS Publications (J. Am. Chem. Soc. 2019)

- Source: ResearchGate / Chem. Commun. (2010)

- Source: DICP / Chem. Soc. Rev. (2020)

- Ni-Catalyzed Carboxylation of C(sp2)

Sources

Safety data sheet (SDS) for 4-(Methylthio)phenylzinc iodide

Technical Whitepaper: Safety & Handling Architecture for 4-(Methylthio)phenylzinc Iodide

Document Control:

-

Subject: 4-(Methylthio)phenylzinc iodide (0.5M in THF)

-

CAS No: 307496-24-8[1]

-

Application: Negishi Cross-Coupling, Drug Discovery, Organometallic Synthesis

-

Version: 1.0 (Technical Advisory)

Part 1: Executive Safety Summary

The "Why" Before the "How"

4-(Methylthio)phenylzinc iodide is not merely a reagent; it is a pyrophoric-adjacent, air-sensitive organometallic species dissolved in a volatile, peroxide-forming solvent (Tetrahydrofuran). Its handling requires a synthesis of rigorous exclusion of atmospheric moisture and precise kinetic control.

Critical Hazard Profile:

-

Hydrolytic Instability: Upon contact with water or humid air, the Zn-C bond cleaves, releasing the parent arene (thioanisole) and generating heat. While less violently pyrophoric than diethylzinc, it is Water-Reactive (H261) and can ignite the flammable solvent carrier.

-

Solvent Synergies: The 0.5M concentration means the bulk hazard is driven by THF (Flash point -14°C). However, the dissolved zinc species acts as an ignition source if the containment is breached.

-

Thioether Moiety: The methylthio group introduces a distinct toxicity and odor profile, requiring fume hood operations to prevent olfactory fatigue or sensitization.

Part 2: Technical Specifications & Chemical Identity

| Parameter | Specification |

| Chemical Name | 4-(Methylthio)phenylzinc iodide |

| CAS Number | 307496-24-8 |

| Molecular Formula | C₇H₇ISZn |

| Molecular Weight | 315.48 g/mol |

| Concentration | Typically 0.5 M in Tetrahydrofuran (THF) |

| Appearance | Clear to slightly cloudy, dark amber/black solution |

| Storage Condition | 2-8°C, under Argon/Nitrogen.[2] Do not freeze (precipitate formation). |

| Solvent Risks | THF forms explosive peroxides upon prolonged storage. |

Part 3: Hazard Architecture (GHS & Mechanistic)

This section deconstructs the Safety Data Sheet (SDS) into actionable risk factors.

GHS Classification (derived from active solution profile)

-

Flammable Liquids (Category 2): Highly flammable liquid and vapor.

-

Substances which, in contact with water, emit flammable gases (Category 2): H261.

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

-

Carcinogenicity (Category 2): Suspected of causing cancer (attributed to THF).

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[3][4]

The "Double-Threat" Mechanism

Researchers often underestimate the THF Peroxide/Zinc synergy .

-

The Threat: THF stabilizes the organozinc via coordination. However, if the bottle seal degrades, oxygen ingress creates THF peroxides.

-

The Trigger: The organozinc reagent itself can act as a Lewis acid catalyst or radical initiator, potentially accelerating peroxide decomposition during concentration steps.

-

Control: Always test older bottles for peroxides before use, even if stored under argon.

Part 4: Operational Protocols (The "How")

Directive: Do not use standard syringes with Luer-lock needles for volumes >5 mL. The back-pressure of the volatile solvent combined with the pyrophoric risk mandates a Cannula Transfer or Glovebox workflow.

Workflow: Inert Gas Cannula Transfer

This protocol relies on positive pressure displacement, eliminating the risk of plunger failure in syringes.

Figure 1: Logic flow for positive-pressure cannula transfer. The driving force is gas pressure, not mechanical suction.

Handling "Precipitate" Events

Organozinc reagents often precipitate ZnI₂ or polymerized species upon cold storage.

-

Do NOT heat rapidly.

-

Protocol: Warm the bottle to room temperature (25°C) gently in a water bath. Swirl gently.

-

Filtration: If solids persist, filter through a dried Celite pad under inert atmosphere. Do not assume the supernatant retains the labeled titer; titrate before use (e.g., using Iodine/LiCl method).

Part 5: Emergency Response & Quenching

The Golden Rule: Never use water to extinguish an organometallic fire.

| Scenario | Immediate Action | Mechanistic Rationale |

| Small Fire | Dry Chemical (Class B/C) or Dry Sand . | Water causes H₂ evolution/explosion. CO₂ is effective but can react with highly reactive metals (less concern here than with Li/Mg). |

| Skin Exposure | Wipe -> Rinse. | 1.[4][5] Wipe off liquid immediately with a dry cloth. 2. Rinse with copious water for 15 min. Rationale: Direct water contact on bulk reagent releases heat; removing bulk first mitigates thermal burns. |

| Spill (In Hood) | Cover with Vermiculite/Sand. | Absorb the liquid. Do not attempt to neutralize the concentrated puddle. |

Controlled Quenching (Disposal)

Disposing of active reagent requires a "Step-Down" protonation strategy to manage exotherm.

Figure 2: Step-down quenching protocol. Isopropanol is used first because it reacts slower than water, preventing violent boiling.

Part 6: References

-

Thermo Fisher Scientific. (2024).[6] 4-(Methylthio)phenylzinc iodide, 0.5M in THF Product Specifications. Retrieved from

-

Sigma-Aldrich (Merck). (2023). Safety Data Sheet: Phenylzinc iodide solution (Proxy for Class Hazards). Retrieved from

-

Knochel, P., et al. (2011). Preparation and Applications of Functionalized Organozinc Compounds. Organic Reactions. Retrieved from

-

Rieke, R. D. (1989). Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science. Retrieved from

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

- 1. 4-(Methylthio)phenylzinc iodide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles, Thermo Scientific 50 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. 4-[(4-吗啉)甲基]苯基碘化锌 溶液 0.25 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fishersci.fi [fishersci.fi]

- 6. merckmillipore.com [merckmillipore.com]

Structure and Coordination Chemistry of 4-(Methylthio)phenylzinc Iodide

This guide details the structural characteristics, synthesis, and reactivity of 4-(Methylthio)phenylzinc iodide , a specialized organozinc reagent used in precision cross-coupling reactions.

Introduction

4-(Methylthio)phenylzinc iodide (CAS: 307496-24-8) is a functionalized arylzinc reagent belonging to the class of organozinc halides (

Its primary utility lies in Negishi cross-coupling reactions , where it serves as a nucleophile to introduce the 4-(methylthio)phenyl group into complex organic frameworks, a critical step in the synthesis of pharmaceuticals (e.g., COX-2 inhibitors) and organic materials.

Synthesis and Preparation

The preparation of 4-(Methylthio)phenylzinc iodide requires the activation of zinc metal to overcome the high lattice energy and surface passivation. Two primary methods are dominant: the Rieke Zinc method and the Knochel LiCl-mediated insertion .

Method A: LiCl-Mediated Direct Insertion (Recommended)

This method, developed by Paul Knochel, is preferred for its reproducibility and the formation of a soluble, stable zinc species (

Protocol:

-

Activation: Zinc dust (1.5 equiv) is treated with 1,2-dibromoethane (5 mol%) and trimethylsilyl chloride (TMSCl, 1 mol%) in dry THF to remove the oxide layer.

-

Insertion: A solution of 4-iodothioanisole (1.0 equiv) and anhydrous LiCl (1.0 equiv) in THF is added to the activated zinc.

-

Reaction: The mixture is stirred at 25°C for 2–12 hours. The completion is monitored by GC-analysis of hydrolyzed aliquots.

-

Filtration: The excess zinc is removed by filtration under argon, yielding a clear solution of the reagent.

Method B: Rieke Zinc (

)

Highly reactive zinc is generated in situ by reducing

Reaction Scheme:

Structural Analysis and Coordination Chemistry

The structure of 4-(Methylthio)phenylzinc iodide is dynamic, heavily influenced by the solvent (THF) and the presence of salts (LiCl).

3.1 Solution State: The Schlenk Equilibrium

In THF solution, organozinc halides exist in a dynamic equilibrium known as the Schlenk equilibrium .[3] For 4-(Methylthio)phenylzinc iodide, this equilibrium involves the disproportionation into the diorganozinc species and zinc iodide.

However, the presence of LiCl (from Knochel's method) drastically shifts this equilibrium. The chloride ion coordinates to the zinc, forming a "turbo-Grignard" type ate-complex, which stabilizes the monomeric species and enhances solubility.

Graphviz Diagram: Schlenk Equilibrium & LiCl Stabilization

Caption: The Schlenk equilibrium shifts towards the stabilized ate-complex in the presence of LiCl, preventing precipitation and enhancing reactivity.

3.2 Coordination of the Thioether Group

The para-methylthio group (

-

Intramolecular: Due to the rigid para-substitution geometry, intramolecular chelation to the zinc center is sterically impossible in a monomeric species.

-

Intermolecular: In the solid state or concentrated solutions, the sulfur atom can coordinate to a zinc atom of a neighboring molecule, potentially forming coordination polymers. However, in THF (a strong donor solvent), the solvent molecules preferentially coordinate to the Lewis acidic zinc center (

hybridized, tetrahedral geometry), displacing the weaker sulfur donor.

Predicted Solution Structure:

Reactivity: Negishi Cross-Coupling

The defining reaction of 4-(Methylthio)phenylzinc iodide is the Negishi coupling . This palladium-catalyzed reaction allows for the formation of C-C bonds with aryl, heteroaryl, or vinyl halides.

Catalytic Cycle:

-

Oxidative Addition:

inserts into the C-X bond of the electrophile. -

Transmetallation: The rate-determining step where the organic group transfers from Zn to Pd. The "turbo" complex (

) accelerates this step by breaking up unreactive polymeric zinc aggregates. -

Reductive Elimination: The product is released, and

is regenerated.

Graphviz Diagram: Negishi Catalytic Cycle

Caption: The Negishi cycle. The thioether moiety remains intact, tolerating the mild conditions of the zinc reagent.

4.1 Thioether Poisoning Concerns

While thioethers can poison catalysts by strongly binding to palladium, the Negishi coupling is generally robust. To mitigate potential poisoning:

-

Ligand Selection: Use bulky, electron-rich phosphines (e.g., SPhos , XPhos ) or bidentate ligands (dppf ) that outcompete the sulfur for coordination sites on the palladium.

-

Catalyst Loading: Standard loadings (1–5 mol%) are usually sufficient.

Experimental Data Summary

Table 1: Comparative Reactivity of Preparation Methods

| Method | Reagents | Activation Time | Yield | Stability | Comments |

| Rieke Zinc | 2–3 hrs | 85–95% | Moderate | Highly reactive but sensitive; "finicky" preparation. | |

| Knochel (LiCl) | 12–24 hrs | 90–98% | High | Recommended. Forms stable, soluble species; highly reproducible. | |

| Direct Insertion | >24 hrs | <10% | Low | Ineffective for aryl iodides in THF without polar cosolvents or LiCl.[4] |

References

-

Knochel, P., et al. (2006). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition . Link

-

Rieke, R. D. (1989). Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science . Link

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie . Link

-

Negishi, E. (2011). Magical Power of Transition Metals: Past, Present, and Future. Nobel Lecture . Link

-

Sigma-Aldrich. 4-(Methylthio)phenylzinc iodide Product Specification. Link

Sources

- 1. Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 4. Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings [comptes-rendus.academie-sciences.fr]

A Guide to Thioether-Substituted Arylzinc Iodides: Synthesis, Reactivity, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of arylzinc iodides functionalized with thioether substituents. Moving beyond a simple recitation of protocols, we delve into the underlying principles governing the synthesis and reactivity of these powerful organometallic reagents. We aim to equip researchers with the expert insights needed to effectively harness these compounds in complex synthetic challenges, particularly within the realm of drug development and materials science.

Introduction: The Strategic Advantage of Functionalized Organozincs

Organozinc compounds have carved a crucial niche in modern organic synthesis, prized for their remarkable functional group tolerance compared to their more reactive organolithium or Grignard counterparts.[1][2] The carbon-zinc bond, possessing a high degree of covalent character, is generally unreactive towards common functional groups like esters, ketones, and nitriles.[2] This chemoselectivity allows for the construction of complex, polyfunctional molecules without cumbersome protection-deprotection sequences.[2]

Within this class of reagents, arylzinc iodides bearing thioether substituents represent a particularly strategic tool. The sulfur atom is not merely a passive functionality; its lone pair of electrons can engage in intramolecular coordination with the zinc center. This chelation effect can profoundly influence the reagent's stability, reactivity, and even the stereochemical outcome of subsequent reactions, offering a layer of control that is highly sought after in targeted synthesis.

Synthesis of Thioether-Functionalized Arylzinc Iodides

The most direct and atom-economical method for preparing arylzinc iodides is the oxidative addition of metallic zinc to a corresponding aryl iodide.[3] This approach avoids the pre-formation of highly reactive organometallic precursors, thereby preserving sensitive functional groups.[3][4]

Direct Insertion of Zinc Powder

The reaction involves the direct insertion of zinc powder into the carbon-iodine bond of a thioether-substituted aryl iodide. Ethereal solvents like tetrahydrofuran (THF) are commonly employed, as they help to stabilize the resulting organozinc species.[3][5]

Causality Behind Experimental Choices:

-

Zinc Activation: Commercial zinc dust often has a passivating layer of zinc oxide on its surface. Activation is crucial for initiating the oxidative addition. Common methods include treatment with 1,2-dibromoethane, iodine, or trimethylsilyl chloride. An alternative is the use of highly reactive "Rieke zinc," prepared by the reduction of ZnCl₂ with an alkali metal naphthalenide, which readily reacts with organic halides under mild conditions.[4]

-

Solvent: THF is a preferred solvent due to its ability to solvate the arylzinc iodide, enhancing its stability and solubility. For less reactive aryl iodides, higher boiling point ethers like diglyme may be necessary to achieve a reasonable reaction rate.[5]

-

Temperature: The reaction temperature is substrate-dependent. Aryl iodides with electron-withdrawing groups typically react under milder conditions (e.g., 70°C in THF) than those with electron-donating groups, which may require higher temperatures.[5]

Workflow for Direct Zinc Insertion

Caption: General workflow for synthesizing arylzinc iodides.

Reactivity and Mechanistic Insights: The Role of the Thioether

The thioether moiety is a key determinant of the reagent's behavior. The sulfur atom can act as a Lewis base, coordinating to the Lewis acidic zinc center. This intramolecular chelation forms a more stable, cyclic structure.

Caption: Intramolecular chelation of the thioether to the zinc center.

This chelation has several important consequences:

-

Enhanced Stability: The coordinated species is thermodynamically more stable, which can lead to higher yields and cleaner reactions during its formation.

-

Modified Reactivity: By occupying a coordination site on the zinc, the thioether can influence the rate of transmetalation to a transition metal catalyst (e.g., palladium or nickel) in cross-coupling reactions.[6][7] This can be exploited to achieve selective reactions.

-

Directed Ortho-Metalation: While less common for zinc compared to lithium, a directing group effect can influence subsequent functionalization, although this is more pronounced in related organometallic systems.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

A primary application for thioether-functionalized arylzinc iodides is in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling.[8] This reaction forms a new carbon-carbon bond by coupling the organozinc reagent with an organic halide or triflate.[8] The high functional group tolerance of the organozinc partner makes this a powerful method for assembling complex molecular architectures.[2][3]

The Negishi Coupling Catalytic Cycle

The generally accepted mechanism for the Negishi coupling proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar'-X) to form a Pd(II) intermediate.

-

Transmetalation: The aryl group is transferred from the zinc reagent to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The iodide from the arylzinc reagent forms a zinc salt (ZnI₂).

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Negishi cross-coupling.

Substrate Scope and Functional Group Tolerance

The utility of thioether-substituted arylzinc iodides is demonstrated by their successful coupling with a wide range of electrophiles. The reaction tolerates numerous functional groups on both the organozinc reagent and the coupling partner.

| Entry | Arylzinc Iodide (ArZnI) | Coupling Partner (Ar'-X) | Catalyst/Ligand (mol%) | Product | Yield (%) | Reference |

| 1 | 2-(Methylthio)phenylzinc iodide | 4-Iodoanisole | Pd(dba)₂ (2.5), SPhos (5) | 2-(Methylthio)-4'-methoxybiphenyl | 92 | [5] |

| 2 | 3-(Ethylthio)phenylzinc iodide | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) (3) | 3-(Ethylthio)-4'-(trifluoromethyl)biphenyl | 88 | [9] |

| 3 | 4-(Phenylthio)phenylzinc iodide | 2-Chloropyridine | NiCl₂(dppp) (5) | 2-(4-(Phenylthio)phenyl)pyridine | 78 | [10] |

| 4 | 2-(Methylthio)phenylzinc iodide | Cinnamoyl Chloride | Pd(PPh₃)₄ (5) | 1-(2-(Methylthio)phenyl)-3-phenylprop-2-en-1-one | 85 | [11] |

| 5 | 4-(tert-Butylthio)phenylzinc iodide | Allyl Bromide | Pd(dba)₂ (5) | 1-(Allyl)-4-(tert-butylthio)benzene | 95 | [3] |

Note: This table is a representative summary based on typical results found in the literature; specific yields and conditions are illustrative.

Detailed Experimental Protocols

Adherence to rigorous experimental technique, particularly the maintenance of an inert atmosphere, is critical for success when working with organozinc reagents.

Protocol: Synthesis of 2-(Methylthio)phenylzinc Iodide

Materials:

-

2-Iodoanisole (1.0 equiv)

-

Zinc dust (<10 micron, activated) (2.0 equiv)

-

1,2-Dibromoethane (0.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Inert Atmosphere: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stir bar, and nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

-

Zinc Activation: Add the zinc dust to the flask. Add a small amount of anhydrous THF, followed by the 1,2-dibromoethane. Gently warm the mixture until gas evolution (ethylene) is observed, then cool to room temperature.

-

Reagent Addition: Dilute the 2-iodoanisole with anhydrous THF in a separate flame-dried flask and add it via syringe to the activated zinc suspension.

-

Reaction: Heat the reaction mixture to 70°C (oil bath temperature) and stir vigorously for 12-24 hours.

-

Monitoring: To check for completion, carefully take a small aliquot, quench it with saturated NH₄Cl solution, extract with ether, and analyze the organic layer by GC or TLC to observe the disappearance of the starting aryl iodide.

-

Use: After cooling to room temperature, allow the excess zinc to settle. The resulting greyish supernatant containing the arylzinc iodide is ready for use and should be cannulated directly into the subsequent reaction vessel. The concentration can be estimated based on the starting material or determined more accurately by titration.

Protocol: Negishi Coupling with 4-Iodoanisole

Materials:

-

Solution of 2-(Methylthio)phenylzinc iodide in THF (1.2 equiv)

-

4-Iodoanisole (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (5 mol%)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Catalyst Preparation: In a separate flame-dried flask under inert atmosphere, dissolve Pd₂(dba)₃ and SPhos in anhydrous THF. Stir at room temperature for 15-20 minutes to allow for complex formation.

-

Reagent Addition: Add the 4-iodoanisole to the catalyst mixture.

-

Coupling Reaction: Slowly transfer the previously prepared 2-(Methylthio)phenylzinc iodide solution via cannula into the flask containing the catalyst and aryl iodide.

-

Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50°C) until the reaction is complete (monitor by TLC or GC). Reaction times can vary from 1 to 24 hours.

-

Work-up: Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion and Future Outlook

Thioether-substituted arylzinc iodides are robust and versatile reagents that offer significant advantages in the synthesis of complex, functionalized molecules. Their straightforward preparation via direct zinc insertion and their high chemoselectivity make them invaluable tools in both academic and industrial research. The ability of the thioether group to modulate stability and reactivity through chelation provides an additional level of synthetic control. Future research will likely focus on expanding the scope of these reagents in asymmetric catalysis and developing even milder and more sustainable methods for their generation and use, further solidifying their role in the synthesis of next-generation pharmaceuticals and advanced materials.

References

-

Ikegami, R., Koresawa, A., Shibata, T., & Takagi, K. (2003). Functionalized arylzinc compounds in ethereal solvent: direct synthesis from aryl iodides and zinc powder and application to Pd-catalyzed reaction with allylic halides. The Journal of Organic Chemistry, 68(6), 2195–2199. [Link][3][5]

-

Fillon, H., Gosmini, C., & Périchon, J. (2003). New Chemical Synthesis of Functionalized Arylzinc Compounds from Aromatic or Thienyl Bromides under Mild Conditions Using a Simple Cobalt Catalyst and Zinc Dust. Journal of the American Chemical Society, 125(13), 3867–3870. [Link]

-

Zhu, L., Wehmeyer, R. M., & Rieke, R. D. (1991). The direct formation of functionalized alkyl(aryl)zinc halides by oxidative addition of highly reactive zinc with organic halides and their reactions with acid chlorides, .alpha.,.beta.-unsaturated ketones, and allylic, aryl, and vinyl halides. The Journal of Organic Chemistry, 56(4), 1445–1453. [Link][4]

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Reagents from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]

-

Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective Method for Carbon−Carbon Bond Formation. Accounts of Chemical Research, 15(11), 340-348. [Link][8]

-

Knochel, P., & Singer, R. D. (1993). Preparation and Reactions of Polyfunctional Organozinc Reagents in Organic Synthesis. Chemical Reviews, 93(6), 2117–2188. [Link][2]

-

Ushijima, H., Takahashi, S., & Toru, T. (2010). Generation of arylzinc reagents through an iodine–zinc exchange reaction promoted by a non-metallic organic superbase. New Journal of Chemistry, 34(8), 1700-1707. [Link][1][12]

-

Perna, F. M., et al. (2022). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Organics, 3(2), 84-93. [Link][11][13]

-

Graßl, S., & Knochel, P. (2019). Copper-Catalyzed Electrophilic Thioether Synthesis with Organozinc Reagents. Chemistry – A European Journal, 25(22), 5727-5731. [Link][14]

-

Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008). Ligand-Free Copper-Catalyzed C−S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625–5628. [Link][15]

-

O'Brien, C. J., et al. (2024). Organozinc β-Thioketiminate Complexes and Their Application in Ketone Hydroboration Catalysis. Organometallics. [Link][6][7]

-

Liu, J., et al. (2008). Effective Pd-Nanoparticle (PdNP)-Catalyzed Negishi Coupling Involving Alkylzinc Reagents at Room Temperature. Organic Letters, 10(12), 2661–2664. [Link][16]

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicreactions.org [organicreactions.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. Functionalized arylzinc compounds in ethereal solvent: direct synthesis from aryl iodides and zinc powder and application to Pd-catalyzed reaction with allylic halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Negishi coupling - Wikipedia [en.wikipedia.org]

- 9. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Generation of arylzinc reagents through an iodine–zinc exchange reaction promoted by a non-metallic organic superbase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Faculty for Chemistry and Pharmacy- Electrophilic thioether synthesis starting from organozinc reagents [cup.uni-muenchen.de]

- 15. organic-chemistry.org [organic-chemistry.org]

- 16. Effective Pd-Nanoparticle (PdNP)-Catalyzed Negishi Coupling Involving Alkylzinc Reagents at Room Temperature [organic-chemistry.org]

A Senior Application Scientist’s Guide to the Reactivity Profile of para-Substituted Phenylzinc Iodides

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Organozinc reagents, particularly arylzinc halides, are foundational nucleophiles in modern synthetic chemistry, prized for their exceptional functional group tolerance and moderate reactivity.[1][2] This guide provides a detailed examination of the reactivity profile of para-substituted phenylzinc iodides, a class of reagents critical for the synthesis of complex biaryl structures in pharmaceutical and materials science. We will explore the synthesis of these reagents, delve into the nuanced electronic effects of para-substituents on their performance in palladium-catalyzed cross-coupling reactions, and provide field-proven experimental protocols. The objective is to equip researchers with both the theoretical understanding and the practical knowledge required to effectively leverage these versatile reagents in their synthetic endeavors.

Introduction: The Strategic Value of Arylzinc Reagents

The formation of carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions is a cornerstone of contemporary organic synthesis.[3] Among the pantheon of organometallic reagents, organozincs, first discovered by Edward Frankland in 1848, occupy a unique and advantageous position.[2] Unlike their more reactive organolithium or Grignard counterparts, organozinc compounds exhibit a remarkable tolerance for a wide array of functional groups, including esters, ketones, nitriles, and amides.[1][4] This attribute minimizes the need for cumbersome protecting group strategies, streamlining synthetic routes to complex molecules.

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a premier application of these reagents.[5][6] The reactivity of the organozinc nucleophile is a critical parameter for the success of this transformation. By introducing substituents at the para-position of a phenylzinc iodide, we can systematically modulate the electronic properties of the reagent. This guide focuses specifically on these para-substituted systems to elucidate the structure-reactivity relationships that govern their behavior. Understanding how electron-donating and electron-withdrawing groups influence the synthesis and coupling efficiency of these reagents is paramount for predictable and high-yielding synthetic design.[7][8]

Synthesis of para-Substituted Phenylzinc Iodides

The most direct and widely used method for preparing arylzinc iodides is the oxidative addition of zinc metal into the carbon-iodine bond of an aryl iodide.[9][10] This method is favored for its operational simplicity and compatibility with diverse functionalities.

Mechanism and Key Experimental Parameters

The reaction involves the insertion of activated zinc powder into the C-I bond of a para-substituted aryl iodide. The success of this synthesis hinges on the reactivity of the zinc metal and the electronic nature of the aryl iodide.

-

Zinc Activation: Commercial zinc dust has a passivating layer of zinc oxide on its surface that impedes the reaction. Therefore, activation is crucial. Common methods include washing with dilute HCl, or treatment with activating agents like 1,2-dibromoethane or trimethylsilyl chloride (TMSCl) in situ. The use of highly reactive Rieke® Zinc, prepared by the reduction of ZnCl₂, is also an excellent option for less reactive substrates.[4]

-

Solvent Choice: Ethereal solvents such as tetrahydrofuran (THF) or diglyme are standard, as they effectively solvate the resulting organozinc species.[9][10][11]

-

Influence of Substituents: The rate of oxidative addition is highly dependent on the electronic properties of the para-substituent.

-

Electron-Withdrawing Groups (EWGs): Substituents like ester (-CO₂Me), nitrile (-CN), or trifluoromethyl (-CF₃) significantly accelerate the reaction. The electron-poor nature of the aromatic ring facilitates the oxidative addition, often allowing the reaction to proceed at moderate temperatures (e.g., 70 °C in THF).[9][10]

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) make the aryl iodide more electron-rich, slowing the rate of zinc insertion. These substrates often require more forcing conditions, such as higher temperatures or the use of more polar solvents like diglyme, to achieve reasonable conversion.[9][10]

-

Caption: Direct synthesis of phenylzinc iodides via oxidative addition.

Standard Laboratory Protocol: Synthesis of 4-Methoxycarbonylphenylzinc Iodide

This protocol describes a self-validating system where successful formation of the organozinc reagent is confirmed in a subsequent coupling step.

Materials:

-

Zinc powder (325 mesh)

-

Methyl 4-iodobenzoate

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethylchlorosilane (TMSCl)

-

Heat gun, Schlenk flask, and nitrogen line

Procedure:

-

Zinc Activation: Add zinc powder (10 mmol, 2.0 equiv) to a dry Schlenk flask equipped with a magnetic stir bar. Heat the flask under a high vacuum with a heat gun for 10 minutes to drive off moisture and surface impurities. Allow the flask to cool to room temperature under a nitrogen atmosphere.

-

Reaction Setup: Under a positive pressure of nitrogen, add anhydrous THF (5 mL) and a catalytic amount of TMSCl (0.15 mmol, 0.03 equiv).

-

Substrate Addition: Add methyl 4-iodobenzoate (5 mmol, 1.0 equiv) to the stirred suspension.

-

Reaction: Heat the reaction mixture to 70 °C (oil bath temperature) and stir for 12-24 hours. The formation of the organozinc reagent is often indicated by a slight darkening of the solution and consumption of the zinc powder.[9]

-

Confirmation (Optional): To determine the yield, an aliquot of the reaction mixture can be withdrawn, quenched with a standardized I₂ solution, and the amount of regenerated methyl 4-iodobenzoate quantified by GC or ¹H NMR analysis against an internal standard.[9] The solution of the arylzinc iodide is typically used directly in the subsequent cross-coupling reaction.

Reactivity in Negishi Cross-Coupling

The Negishi reaction is the quintessential application for arylzinc reagents, enabling the formation of biaryl compounds with high efficiency.[1][6] The reactivity of the para-substituted phenylzinc iodide directly impacts the kinetics and outcome of the catalytic cycle.

The Palladium-Catalyzed Catalytic Cycle

The generally accepted mechanism involves three key steps:[5][12]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond to form a Pd(II) intermediate.

-

Transmetalation: The organozinc reagent (Ar²-ZnI) transfers its aryl group to the palladium center, displacing the halide and forming a diorganopalladium(II) species. This is often the rate-determining step and is where the nucleophilicity of the organozinc is critical.

-

Reductive Elimination: The two organic groups on the palladium center couple to form the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Electronic Effects of para-Substituents on Reactivity

The electronic nature of the para-substituent (Y) on the phenylzinc iodide (p-Y-C₆H₄-ZnI) profoundly influences the transmetalation step.

-

Electron-Donating Groups (Y = -OCH₃, -CH₃): These groups increase the electron density on the ipso-carbon atom attached to zinc. This enhances the nucleophilicity of the organozinc reagent, generally leading to a faster rate of transmetalation. The C-Zn bond is more polarized and more carbanionic in character, facilitating the transfer of the aryl group to the electrophilic palladium(II) center.

-

Electron-Withdrawing Groups (Y = -CO₂R, -CN, -CF₃): These groups decrease the electron density on the ipso-carbon. This reduces the nucleophilicity of the organozinc reagent, which can slow the rate of transmetalation.[9] However, this effect is often offset by the ease of preparation of these reagents. Crucially, the presence of these functional groups is well-tolerated by the palladium catalyst, making the Negishi coupling a superior method for synthesizing highly functionalized biaryls.[10][13]

Sources

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 3. Advances in Cross-Coupling Reactions [mdpi.com]

- 4. riekemetals.com [riekemetals.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. stpeters.co.in [stpeters.co.in]

- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Functionalized arylzinc compounds in ethereal solvent: direct synthesis from aryl iodides and zinc powder and application to Pd-catalyzed reaction with allylic halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. name-reaction.com [name-reaction.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Stability Profile & Degradation Kinetics of 4-(Methylthio)phenylzinc Iodide

Topic: Shelf-life and degradation products of 4-(Methylthio)phenylzinc iodide Content Type: In-depth Technical Guide

Executive Summary

4-(Methylthio)phenylzinc iodide is a functionalized organozinc reagent, typically supplied as a 0.5 M solution in tetrahydrofuran (THF).[1] It serves as a critical nucleophile in Negishi cross-coupling reactions, allowing the direct introduction of the thioanisole motif into complex scaffolds.

Unlike organolithium or Grignard reagents, this arylzinc species exhibits moderate reactivity, tolerating sensitive functional groups (e.g., esters, nitriles).[2] However, its shelf-life is governed by three primary degradation vectors: protolytic hydrolysis , oxidative decomposition , and homocoupling . Under optimal storage conditions (2–8°C, inert atmosphere), the reagent maintains >90% titer for 6–12 months. Deviations in handling can lead to rapid titer loss and the accumulation of catalyst-poisoning byproducts.

Chemical Profile & Reactivity

The reagent consists of a phenyl ring substituted at the para position with a methylthio group (-SMe) and metallated with a zinc iodide moiety.

| Parameter | Specification |

| Chemical Name | 4-(Methylthio)phenylzinc iodide |

| Structure | MeS-C6H4-ZnI |

| Typical Concentration | 0.5 M in THF |

| Active Species | Exists in equilibrium with Schlenk isomers: 2 ArZnI ⇌ Ar2Zn + ZnI2 |

| Key Reactivity | Nucleophile in Pd/Ni-catalyzed Negishi coupling; mild electrophile tolerance. |

The "Thio" Factor

The presence of the methylthio ether (-SMe) distinguishes this reagent from simple phenylzinc halides. The sulfur atom possesses lone pairs that can:

-

Coordinate to Zinc: Potentially forming aggregates that alter solubility or reactivity.

-

Poison Catalysts: Degradation products containing free thioethers (e.g., thioanisole) can competitively bind to Pd or Ni centers during cross-coupling, reducing catalytic turnover numbers (TON).

Degradation Pathways

Understanding the specific breakdown products is essential for troubleshooting failed reactions. The degradation is not random; it follows distinct mechanistic pathways.

A. Hydrolysis (Primary Failure Mode)

Upon exposure to moisture (even ppm levels in "dry" solvents), the Carbon-Zinc bond undergoes rapid protonolysis.

-

Mechanism: Ar-Zn-I + H2O → Ar-H + Zn(OH)I

-

Product: Thioanisole (Methyl phenyl sulfide) .

-

Impact: Thioanisole is chemically inert in Negishi conditions but acts as a spectator impurity that dilutes the effective concentration of the reagent.

B. Oxidation (Secondary Failure Mode)

Organozincs are oxygen-sensitive.

-

Mechanism: Direct insertion of O2 into the C-Zn bond forms a zinc peroxide intermediate, which rearranges to a zinc phenoxide.

-

Product: 4-(Methylthio)phenol (after hydrolytic workup).

-

Sulfide Oxidation: Prolonged exposure to air can also oxidize the sulfur atom to the sulfoxide (Ar-S(=O)-Me) or sulfone , though C-Zn bond destruction usually precedes this.

C. Homocoupling (Storage Artifact)

Over extended periods, or in the presence of trace transition metals/light, arylzinc reagents undergo reductive elimination or radical dimerization.

-

Mechanism: 2 Ar-Zn-I → Ar-Ar + 2 ZnI

-

Product: 4,4'-Bis(methylthio)biphenyl .

-

Impact: This is a critical impurity as it is difficult to separate from the desired biaryl product in cross-coupling reactions.

D. Visualization of Degradation Logic

The following diagram maps the causality of degradation, linking environmental triggers to specific chemical byproducts.

Caption: Mechanistic pathways transforming the active organozinc species into specific impurities based on environmental exposure.

Shelf-Life and Storage Protocols

Stability Data Matrix

Based on general arylzinc iodide behavior and specific functional group analysis:

| Storage Condition | Estimated Titer Loss | Shelf-Life | Notes |

| Unopened (2-8°C) | < 5% per year | 6–12 Months | Best case. ZnI2 may precipitate; warm to RT to redissolve. |

| Unopened (RT) | 1–2% per week | 3–6 Months | Accelerated homocoupling risk. |

| Opened (Resealed) | 5–10% per week | < 1 Month | Septum integrity is the limiting factor. |

| Diluted (in Reaction) | Variable | Hours | Stable in THF; less stable in DMF/DMAc without LiCl stabilization. |

Precipitate Management

At 2-8°C, concentrated organozinc solutions often precipitate Zinc Iodide (ZnI2) or complex aggregates.

-

Diagnosis: White crystalline solid at the bottom of the bottle.

-

Correction: Do NOT filter. The precipitate is part of the Schlenk equilibrium. Allow the bottle to warm to room temperature (20–25°C) and swirl gently until dissolved. Filtering removes Zinc salts essential for the reagent's stability and reactivity.

Quality Control: Iodometric Titration Protocol

Because hydrolysis products (thioanisole) are silent in many assays, a functional titration is required to determine the active C-Zn bond concentration. The Iodine method is the industry standard for organozincs.

Reagents Required[3][4][5][6][7]

-

Titrant: Iodine (I2), solid, >99.8%.

-

Solvent: Dry THF.

-

Analyte: 4-(Methylthio)phenylzinc iodide sample.[1]

Step-by-Step Workflow

-

Preparation: Flame-dry a 10 mL Schlenk flask and cool under Argon.

-

Standard Load: Weigh exactly 254 mg (1.00 mmol) of Iodine into the flask.

-

Dissolution: Add 2–3 mL of dry THF. The solution will be dark brown.

-

Titration:

-

Calculation:

Self-Validating Check: If the solution turns cloudy white before becoming colorless, it indicates high LiCl/Zn salt content (common in Knochel-type reagents), but the color change remains valid.

Handling & Experimental Best Practices

The "Double-Needle" Technique

To prevent back-diffusion of air during transfer:

-

Insert a slight positive pressure of Argon into the reagent bottle (balloon or line).

-

Use a long, oven-dried needle to withdraw liquid.

-

Critical: Never withdraw the plunger of the syringe after the needle is removed from the bottle; this pulls air into the needle tip, hydrolyzing the reagent at the interface.

Solvent Compatibility[8]

-

Stabilizers: The addition of LiCl (Lithium Chloride) can enhance stability and solubility, breaking up polymeric aggregates.

-

Avoid: Protic solvents (MeOH, Water) and halogenated solvents (DCM) which can react with the zinc species over time.

References

-

Knochel, P., et al. (2011). Preparation of functionalized Zn and Mg-organometallics.[6] Comptes Rendus Chimie. Link

-

Thermo Fisher Scientific. (n.d.). 4-(Methylthio)phenylzinc iodide, 0.5M in THF Product Page.[1]Link

-

Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link

-

BenchChem. (2025). Navigating the Stability of Organozinc Reagents: A Technical Guide.Link

-

Sigma-Aldrich. (n.d.). Titration of Organometallic Reagents.[3]Link

Sources

- 1. 4-(Methylthio)phenylzinc iodide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles, Thermo Scientific 50 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings [comptes-rendus.academie-sciences.fr]

Methodological & Application

Technical Application Note: Scalable Synthesis of 4-(Methylthio)phenylzinc Iodide

Abstract & Application Scope

This application note details the robust preparation of 4-(Methylthio)phenylzinc iodide (CAS: N/A for solution; derived from 4-iodothioanisole, CAS: 35371-03-0). This organozinc reagent is a critical intermediate for introducing the 4-(methylthio)phenyl moiety into complex scaffolds via Negishi cross-coupling reactions.

Unlike traditional Grignard or organolithium reagents, organozincs exhibit exceptional functional group tolerance, allowing the presence of sensitive electrophiles (e.g., esters, nitriles, ketones) on the coupling partner. The protocol utilizes the Knochel method (Zn/LiCl), which generates the organozinc species as a soluble R-Zn-I•LiCl complex.[1] This complexation significantly enhances the rate of zinc insertion and the solubility of the resulting reagent, enabling the synthesis of high-molarity solutions (up to 1.0 M) under mild conditions.

Scientific Background & Mechanism[2]

The Role of Lithium Chloride (LiCl)

Classically, the direct insertion of zinc dust into aryl halides is sluggish and requires high temperatures or polar solvents (like DMA/NMP) that are difficult to remove. The addition of stoichiometric LiCl transforms the thermodynamics and kinetics of the reaction:

-

Solubilization: It breaks down the polymeric aggregate structure of organozinc halides, forming a monomeric, soluble species: ArZnI

ArZnI•LiCl. -

Surface Cleaning: It aids in removing the organozinc species from the metal surface, exposing fresh Zn(0) for further oxidative addition.

Zinc Activation

Commercial zinc dust is coated with a passive oxide layer (ZnO). Successful insertion requires chemical activation to expose the reactive metal surface. This protocol uses a dual-activation strategy:

-

1,2-Dibromoethane: Reacts with Zn to form ZnBr₂, etching the surface and creating active sites.

-

Chlorotrimethylsilane (TMSCl): Removes residual oxides and acts as a scavenger for impurities (like lead) that can poison the reaction.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of LiCl-mediated Zinc insertion. The LiCl plays a dual role in facilitating the desorption of the organometallic species from the solid zinc surface.

Materials & Equipment

Reagents

| Reagent | Purity/Grade | CAS No. | Role |

| 4-Iodothioanisole | >97% | 35371-03-0 | Substrate |

| Zinc Dust | <10 µm, >98% | 7440-66-6 | Metal Source |

| Lithium Chloride | Anhydrous (>99%) | 7447-41-8 | Mediator |

| Tetrahydrofuran (THF) | Anhydrous, Inhibitor-free | 109-99-9 | Solvent |

| 1,2-Dibromoethane | 98% | 106-93-4 | Activator 1 |

| TMSCl | >99% | 75-77-4 | Activator 2 |

| Iodine | Resublimed | 7553-56-2 | Titrant |

Equipment

-

Schlenk Line: Dual manifold (Vacuum/Argon).

-

Glassware: Oven-dried 3-neck round bottom flask (RBF), Schlenk filter frit, storage Schlenk tubes.

-

Heating: Oil bath with temperature controller or heat gun (for drying).

-

Stirring: Magnetic stir plate with Teflon-coated stir bar.

Experimental Protocol

Phase 1: Drying and Activation (Critical)

Failure to rigorously dry LiCl is the most common cause of reaction failure.

-

Setup: Equip a 100 mL 3-neck RBF with a magnetic stir bar, a gas inlet adapter (connected to Argon), and a septum.

-

LiCl Drying: Add Lithium Chloride (1.27 g, 30.0 mmol, 1.5 equiv) to the flask. Heat the flask to 150–170 °C under high vacuum (<0.1 mbar) for 20 minutes.

-

Note: Use a heat gun or oil bath. The LiCl should look free-flowing and white.

-

-

Zinc Addition: Cool the flask to room temperature (RT) under Argon. Add Zinc dust (1.96 g, 30.0 mmol, 1.5 equiv) .

-

Co-Drying: Re-apply vacuum and heat the Zn/LiCl mixture at 150 °C for another 20 minutes.

-

Solvation: Cool to RT under Argon. Add Anhydrous THF (15 mL) via syringe.

-

Chemical Activation:

-

Add 1,2-Dibromoethane (0.13 mL, 1.5 mmol, 5 mol%) . Heat to reflux (approx. 65 °C) for 1 minute, then cool to RT.

-

Add TMSCl (0.04 mL, 0.3 mmol, 1 mol%) . Stir at RT for 5 minutes.

-

Observation: The mixture should turn slightly grey, indicating active zinc surface.

-

Phase 2: Insertion Reaction

-

Substrate Preparation: Dissolve 4-Iodothioanisole (5.00 g, 20.0 mmol, 1.0 equiv) in Anhydrous THF (10 mL) in a separate dry vial under Argon.

-

Addition: Add the substrate solution dropwise to the activated Zn/LiCl slurry at RT over 5–10 minutes.

-

Reaction: Stir the mixture at 25 °C (RT) .

-

Exotherm: A mild exotherm may be observed.

-

Monitoring: Monitor reaction progress by GC-MS or TLC (quench aliquot with sat. NH₄Cl/water; organic layer analyzed).[2] The starting iodide (Rf ~0.6 in Hexanes) should disappear.

-

Time: Reaction is typically complete within 2–4 hours . If sluggish, warm to 40 °C.

-

Phase 3: Filtration and Workup

-

Settling: Stop stirring and allow the excess Zinc dust to settle for 1 hour.

-

Filtration: Transfer the supernatant via cannula through a Schlenk frit (porosity M) into a dry, Argon-purged storage Schlenk tube.

-

Why: Removes unreacted Zn which can cause side reactions in subsequent coupling steps.

-

-

Yield: You will obtain approx. 22–24 mL of a clear to slightly yellow solution.

Quality Control: Iodine Titration

Exact concentration must be determined before use.

Principle: Active organozinc reacts instantly with Iodine. When the organozinc is consumed, excess Iodine persists, turning the solution brown.

Protocol:

-

Weigh exactly 254 mg of Iodine (1.00 mmol) into a dry 10 mL flask under Argon.

-

Dissolve in 2–3 mL of 0.5 M LiCl in THF (LiCl accelerates the titration reaction).

-

Cool to 0 °C (ice bath).

-

Add the prepared organozinc solution dropwise via a 1.00 mL graduated syringe.

-

Endpoint: The dark brown color of the iodine solution disappears, becoming clear/yellow.

-

Calculation:

Target Concentration: 0.70 – 0.90 M.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis of 4-(Methylthio)phenylzinc iodide.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction (Starting Material Persists) | Zinc surface inactive. | Repeat activation steps. Ensure 1,2-dibromoethane reflux is vigorous. |

| Reaction Stalls at 50% | Insufficient LiCl or moisture contamination. | Ensure LiCl is dried at 150°C under vacuum.[2] Use fresh anhydrous THF. |

| Low Molarity (<0.5 M) | Wet reagents consumed the organozinc. | Check inert gas lines for leaks. Re-dry all glassware. |

| Precipitate in Final Solution | Temperature too low or saturation. | LiCl-complexed reagents are generally soluble. If ppt forms, add slightly more dry THF. |

Safety & Handling (SDS Summary)

-

Organozinc Reagents: Pyrophoric or highly flammable. Reacts violently with water to release flammable gases. Always handle under inert atmosphere (Argon/Nitrogen).

-

4-Iodothioanisole: Irritant. Avoid contact with skin and eyes.

-

1,2-Dibromoethane: Carcinogen and toxic. Handle in a fume hood.

-

Waste Disposal: Quench excess zinc and reaction mixtures with saturated aqueous Ammonium Chloride (NH₄Cl) carefully before disposal.

References

-

Krasovskiy, A., & Knochel, P. (2006).[3][4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. Link

-

Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006).[3][4] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.[3][4][5] Angewandte Chemie International Edition, 45(36), 6040–6044.[3] Link

-

Krasovskiy, A., & Knochel, P. (2006).[3][4] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[5] Synthesis, 2006(05), 890–891. Link

-

Organic Syntheses. (2018). Preparation of Organozinc Reagents using the Knochel Method.[6][4] Organic Syntheses, 95, 127-141. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Efficient synthesis of functionalized organozinc compounds by the direct insertion of zinc into organic iodides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]